molecular formula C21H22BrN5OS B10829474 CHD1Li 6.11

CHD1Li 6.11

Cat. No.: B10829474
M. Wt: 472.4 g/mol
InChI Key: ACDZBXZERLBYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHD1Li 6.11 is a potent inhibitor of the oncogenic chromodomain helicase DNA binding protein 1 like (CHD1L). It acts on the catalytic CHD1L recombinant protein with an IC50 value of 3.3 micromolar. This compound is an orally active antitumor agent that significantly reduces the tumor volume of colorectal cancer xenografts generated from isolated quasi-mesenchymal cells, which possess enhanced tumorigenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHD1Li 6.11 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies. The process includes large-scale synthesis, purification, and quality control to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

CHD1Li 6.11 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

CHD1Li 6.11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of CHD1L and its effects on DNA binding and chromatin remodeling.

    Biology: Employed in research to understand the role of CHD1L in cellular processes such as DNA repair, transcriptional regulation, and cell differentiation.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cancers, particularly colorectal cancer, due to its antitumor properties.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting CHD1L .

Mechanism of Action

CHD1Li 6.11 exerts its effects by inhibiting the catalytic activity of CHD1L. This inhibition disrupts the normal function of CHD1L in chromatin remodeling, DNA repair, and transcriptional regulation. The compound binds to the catalytic domain of CHD1L, preventing it from interacting with DNA and other molecular targets. This leads to the suppression of tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pidnarulex (CX-5461): Another inhibitor of DNA binding proteins with antitumor properties.

    Sofosbuvir: A nucleotide analog used as an antiviral agent.

    Favipiravir (T-705): An antiviral compound that inhibits RNA polymerase.

Uniqueness

CHD1Li 6.11 is unique due to its specific inhibition of CHD1L, a protein involved in chromatin remodeling and DNA repair. Unlike other similar compounds, this compound has shown significant efficacy in reducing tumor volume in colorectal cancer models, making it a promising candidate for further development as an antitumor agent .

Properties

Molecular Formula

C21H22BrN5OS

Molecular Weight

472.4 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C21H22BrN5OS/c1-14-10-19(26-21(23-14)27-8-2-3-9-27)24-16-4-6-17(7-5-16)25-20(28)12-18-11-15(22)13-29-18/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,25,28)(H,23,24,26)

InChI Key

ACDZBXZERLBYOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CC(=CS4)Br

Origin of Product

United States

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